5-Chloro-2-formylbenzoic acid physical properties
5-Chloro-2-formylbenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-formylbenzoic Acid
Introduction
5-Chloro-2-formylbenzoic acid (CAS No: 4506-45-0) is a substituted aromatic carboxylic acid that serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a chloro-substituted benzene ring, offers versatile reactivity for constructing diverse chemical scaffolds.
A paramount feature of this molecule, inherited from its parent compound 2-formylbenzoic acid, is its existence in a dynamic equilibrium between two tautomeric forms: the open-chain aldehyde-acid and a cyclic lactol, 6-chloro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-chloro-3-hydroxyphthalide).[3] In the solid state and in most common solvents, the cyclic lactol form is predominant.[3] This ring-chain tautomerism is a critical determinant of the compound's physical properties, spectral characteristics, and chemical reactivity, and must be thoroughly understood by any researcher utilizing this reagent.
This guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-formylbenzoic acid, offering both reported data and expert-derived expectations for its spectral characterization. It is designed to equip researchers, chemists, and drug development professionals with the technical insights necessary for its effective handling, characterization, and application.
General and Molecular Properties
The fundamental molecular and physical properties of 5-Chloro-2-formylbenzoic acid are summarized below. These values provide a foundational dataset for laboratory use, including reaction stoichiometry and initial solubility assessments.
| Property | Value | Source(s) |
| CAS Number | 4506-45-0 | [4] |
| Molecular Formula | C₈H₅ClO₃ | |
| Molecular Weight | 184.58 g/mol | |
| Appearance | White to yellow solid | [4] |
| Melting Point | 122-124 °C | [4] |
| Boiling Point | 347.0 ± 27.0 °C (Predicted) | [4] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.20 ± 0.10 (Predicted) | [4] |
| InChI Key | NQAMSLASTWZONN-UHFFFAOYSA-N |
Structural Analysis: The Critical Role of Ring-Chain Tautomerism
The defining structural characteristic of 5-Chloro-2-formylbenzoic acid is its ring-chain tautomerism. The ortho positioning of the formyl and carboxylic acid groups facilitates an intramolecular nucleophilic attack of the carboxylate oxygen onto the aldehyde carbon, forming a five-membered lactol ring.[3]
This equilibrium is dynamic and the predominant form can be influenced by the physical state, solvent, and temperature. For the parent compound, 2-formylbenzoic acid, the cyclic lactol is the major form in the solid state.[3] It is imperative for researchers to assume a similar behavior for the 5-chloro derivative. This has profound implications for its reactivity; for instance, it will react with alcohols like a carboxylic acid anhydride to form 3-alkoxyphthalides rather than undergoing typical aldehyde reactions.[3]
Caption: Ring-chain tautomeric equilibrium.
Solubility Profile
While specific quantitative solubility data for 5-Chloro-2-formylbenzoic acid is not widely published, a qualitative solubility profile can be inferred from its structure and the properties of related benzoic acids.[5] The presence of both a polar carboxylic acid group and a largely nonpolar chlorinated benzene ring suggests moderate solubility in a range of solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group allows for hydrogen bonding, but the aromatic ring limits high aqueous solubility. Solubility is expected to be higher in alcohols than in water. |
| Aprotic Polar | DMSO, DMF, THF, Acetone | Good | These solvents can effectively solvate both the polar functional groups and the aromatic ring. DMSO and DMF are likely to be excellent solvents. |
| Aprotic Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The molecule's polarity is too high for significant solubility in nonpolar solvents like hexane. Toluene and ether may show slight solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | "Like-dissolves-like" principle suggests good compatibility with chlorinated solvents. |
Experimental Protocol for Solubility Determination
A standard laboratory method for determining solubility involves the isothermal shake-flask method followed by concentration analysis.
-
Preparation: Add an excess amount of 5-Chloro-2-formylbenzoic acid to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 5-Chloro-2-formylbenzoic acid. The interpretation of its spectra is uniquely complex due to the ring-chain tautomerism. The following sections describe the expected spectral features for both tautomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be dominated by signals from the cyclic lactol form. The solvent choice is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its high solubilizing power and its ability to exchange with the hydroxyl protons.[6]
-
Expected Signals (Cyclic Lactol Form in DMSO-d₆):
-
Aromatic Protons (3H): Three signals in the aromatic region (approx. 7.5-8.0 ppm). The specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet) will depend on the coupling constants between the protons on the chlorinated ring.
-
Methine Proton (1H, C H-OH): A singlet or a broad singlet around 6.5-7.0 ppm. This proton is attached to the carbon bearing the hydroxyl group in the lactol ring.
-
Hydroxyl Protons (2H, COO H** and C-OH ):** Two exchangeable protons, likely appearing as broad singlets. The carboxylic acid proton (from any residual open form) would be significantly downfield (>10 ppm), while the lactol hydroxyl proton would be further upfield. The presence of both tautomers would result in a complex set of signals.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. Again, the cyclic form is expected to be the major species observed.
-
Expected Signals (Cyclic Lactol Form in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm, characteristic of a lactone carbonyl.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. 120-150 ppm). The carbon attached to the chlorine atom (C-Cl) will be identifiable, as will the quaternary carbons of the fused ring system.
-
Methine Carbon (CH-OH): A signal around 95-105 ppm, characteristic of a hemiacetal or lactol carbon. This is a key diagnostic peak for the cyclic form.
-
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying functional groups and can readily distinguish between the two tautomers.
-
Expected Signals (Cyclic Lactol Form):
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the hydroxyl group of the lactol.
-
C=O Stretch (Lactone): A strong, sharp absorption band around 1740-1760 cm⁻¹. This is a key indicator of the five-membered lactone ring.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.
-
-
Expected Signals (Open-Chain Form - as minor component):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, overlapping the C-H stretches.
-
C=O Stretch (Aldehyde): A sharp peak around 1700-1720 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong peak around 1680-1710 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion corresponding to the empirical formula C₈H₅ClO₃, regardless of the tautomeric form in the solution or solid state.
-
Expected Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 184, with a characteristic isotopic peak at m/z 186 (the M+2 peak) in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.
-
Key Fragmentation: Loss of water (H₂O) from the cyclic tautomer or loss of a hydroxyl radical (•OH) and carbon monoxide (CO) from the open-chain form are plausible fragmentation pathways.
-
Caption: General workflow for spectroscopic analysis.
Safety and Handling
Proper handling of 5-Chloro-2-formylbenzoic acid is essential for laboratory safety. The compound should be handled in accordance with its Safety Data Sheet (SDS).
-
Hazard Classifications: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1). The GHS signal word is "Danger".
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Conclusion
5-Chloro-2-formylbenzoic acid is a key synthetic intermediate whose physical and chemical properties are fundamentally governed by a predominant ring-chain tautomerism favoring the cyclic lactol form. Researchers utilizing this compound must account for this equilibrium, as it directly impacts solubility, spectral interpretation, and chemical reactivity. This guide provides a detailed overview of its known physical properties and presents a framework for its comprehensive spectroscopic characterization, enabling scientists to use this versatile building block with confidence and precision.
References
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 4506-45-0 5-Chloro-2-formylbenzoic acid Impurity. Retrieved January 30, 2026, from [Link]
-
Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. Available at: [Link]
-
Wikipedia contributors. (2023, April 29). 2-Carboxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved January 30, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 30, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric 5-endo chloroetherification of homoallylic alcohols toward the synthesis of chir. Retrieved January 30, 2026, from [Link]
-
Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Retrieved January 30, 2026, from [Link]
-
Supporting Information. (n.d.). General procedure for the carboxylation of arylboronic acids. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2014). NMR spectroscopic and computational investigations of RuHCl(CO)(PPh3)3 catalyzed isomerization of 1,4-cyclohexadiene. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2009). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved January 30, 2026, from [Link]
-
PubMed. (2001). Investigation of the polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate by (13)C solid-state NMR spectroscopy. Retrieved January 30, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 30, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Ring–chain tautomerism. Part 9.1 2-Acylbenzamides, 8-acyl-1-naphthamides and 5-acyl-4-phenanthramides. Retrieved January 30, 2026, from [Link]
-
Sciencemadness Wiki. (2024). Benzoic acid. Retrieved January 30, 2026, from [Link]
Sources
- 1. CAS 4506-45-0 5-Chloro-2-formylbenzoic acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. 2-Chloro-5-formylbenzoic acid - High purity | EN [georganics.sk]
- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
